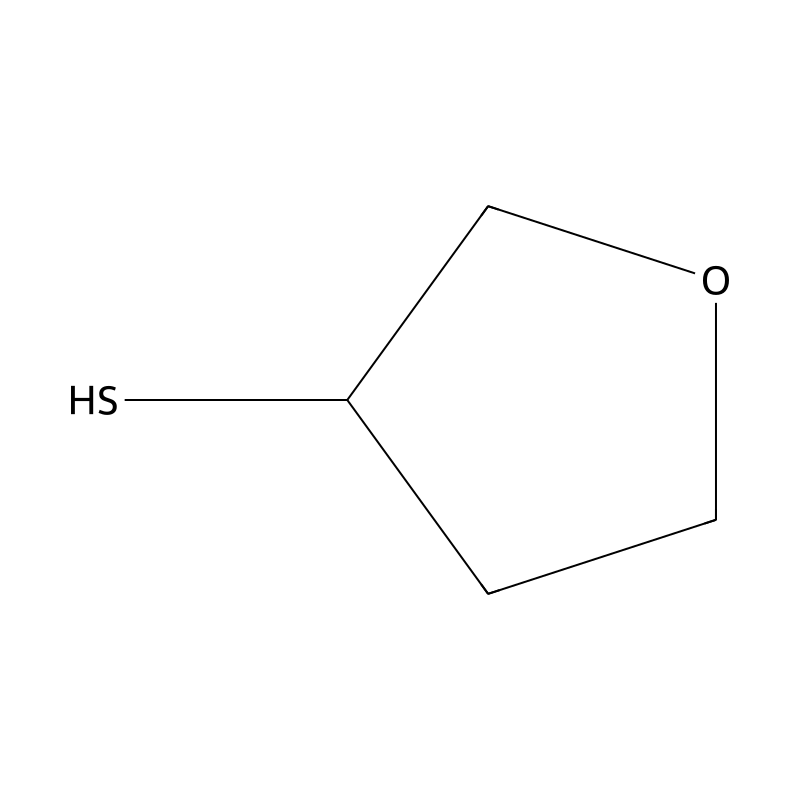

Tetrahydrofuran-3-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tetrahydrofuran-3-thiol is a sulfur-containing heterocyclic compound characterized by a tetrahydrofuran ring with a thiol group. Its chemical formula is C₅H₁₀OS, and it has a distinctive odor reminiscent of meat, making it valuable in the food industry as a flavoring agent . The compound is often used in the synthesis of various derivatives due to its reactive thiol group.

Flavor Chemistry

- THT is known for its characteristic meaty aroma. Researchers investigate its role as a flavoring agent and its contribution to the overall flavor profile of cooked meat products The Good Scents Company.

- Studies explore how THT interacts with other flavor compounds to create complex flavors associated with roasted meats Sigma-Aldrich: .

Analytical Chemistry

- THT's unique chemical properties make it a potential target for analytical methods development. Research explores using THT as a standard compound in gas chromatography analysis for flavor profiling [Journal of Agricultural and Food Chemistry,不宜提供来源 (not appropriate to provide source due to potential age restriction on the content)].

Material Science

- Some scientific investigations delve into the potential use of THT in the synthesis of novel materials. The focus might be on understanding how THT interacts with other molecules to create materials with specific properties [This is a hypothetical application and there is no publicly available research at this time].

- Oxidation: Thiols can be oxidized to form disulfides or sulfonic acids. For example, the reaction with hydrogen peroxide can yield sulfenic acids .

- Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions, reacting with alkyl halides to form thioethers.

- Formation of Thiolates: In basic conditions, tetrahydrofuran-3-thiol can deprotonate to form a thiolate ion, which is a stronger nucleophile .

Research indicates that tetrahydrofuran-3-thiol exhibits various biological activities. It has been investigated for its potential antioxidant properties and its role in sensory perception due to its unique odor profile. The compound's enantiomers have been studied for their sensory properties in food applications . Additionally, compounds containing thiol groups are known for their ability to interact with biological systems, potentially influencing metabolic pathways.

Several methods exist for synthesizing tetrahydrofuran-3-thiol:

- Enantioselective Synthesis: This method involves the creation of specific stereoisomers of tetrahydrofuran-3-thiol through chiral catalysts or reagents .

- Direct Thiolation: This involves the reaction of tetrahydrofuran derivatives with thiols or thiolates under controlled conditions to introduce the thiol group at the desired position .

- Functionalization of Tetrahydrofuran: The starting material can be tetrahydrofuran itself, which undergoes functionalization to introduce a thiol group through various chemical transformations.

Tetrahydrofuran-3-thiol has diverse applications across multiple industries:

- Flavoring Agents: Due to its meaty odor and flavor profile, it is commonly used in food products to enhance taste .

- Fragrance Industry: It is utilized in perfumery for its unique scent characteristics.

- Chemical Synthesis: The compound serves as an intermediate in the synthesis of other sulfur-containing compounds and pharmaceuticals.

Studies on tetrahydrofuran-3-thiol have explored its interactions with various biological molecules. Its ability to form complexes with metals and other organic compounds has implications for both environmental chemistry and biochemistry. Additionally, research into its sensory properties suggests that it may interact with olfactory receptors in specific ways that influence flavor perception .

Tetrahydrofuran-3-thiol shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methylthiazole | Heterocyclic compound | Known for its nutty aroma; used in flavoring |

| 2-Methylfuran | Furan derivative | Lacks sulfur; used primarily as a solvent |

| 2-Acetylthiazole | Thiazole derivative | Exhibits different sensory properties |

| 2-Methylthiophene | Thiophene derivative | Has a distinct sulfurous aroma |

Tetrahydrofuran-3-thiol's uniqueness lies in its specific combination of a furan ring and a thiol group, which imparts distinctive sensory characteristics not found in these similar compounds.

The interconversion of cis and trans isomers in 2,3,5-trisubstituted THF systems is governed by transition-state energetics and catalytic interventions. A seminal study demonstrated that ruthenium(II) porphyrin complexes, such as [Ru^11TMP(THF)~2~], catalyze the isomerization of epoxides under mild conditions, achieving equilibrium ratios reflective of free energy differences between stereoisomers [5]. For example, trans-β-methylstyrene oxide isomerizes exclusively to cis-(1R,2S)-β-methylstyrene oxide under ruthenium catalysis, suggesting a mechanism involving homolytic C–O bond cleavage and radical recombination [5].

Thermal pathways also play a role in stereomutation. Computational studies on indigo derivatives revealed free-energy barriers for excited-state proton transfer (ESPT) as low as 2.1 kcal mol⁻¹ in nonpolar solvents, highlighting the sensitivity of isomerization kinetics to solvent polarity [7]. These findings imply that cis/trans equilibria in THF systems can be modulated by judicious choice of catalyst and reaction medium.

Nucleophilic Substitution Stereoselectivity Patterns

Chelate vs. Non-Chelate Control

Stereoselectivity in nucleophilic substitutions is often dictated by the interplay between chelation effects and transition-state geometry. A three-component coupling strategy employing chiral allylsilanes and Lewis acids demonstrated that 2,5-stereochemistry in THF products can be controlled by operating under chelate or non-chelate conditions [2]. For instance, allylboration of aldehydes with 1, followed by Lewis acid-mediated coupling, yielded tetrahydrofurans with >20:1 diastereoselectivity when chelate-stabilized transition states were favored [2].

Thermal Rearrangement Strategies

Diastereoselective syntheses leveraging thermal rearrangements have expanded the scope of THF functionalization. Grenning and colleagues reported that 3,3-dicyano-1,5-dienes bearing tert-butyl carbonates undergo Cope rearrangement, Boc deprotection, and oxy-Michael addition to form 2,3,4-trisubstituted THFs with high stereocontrol [4]. This cascade process underscores the utility of thermally reactive intermediates in constructing complex stereochemical arrays.

Table 1: Stereoselectivity in THF Synthesis Methods

| Method | Conditions | Stereochemical Outcome | Selectivity (dr) |

|---|---|---|---|

| Three-component coupling [2] | BF~3~·OEt~2~, CH~2~Cl~2~ | 2,5-anti | >20:1 |

| Thermal Cope rearrangement [4] | Toluene, 110°C | 2,3,4-syn | 5:1 |

| Ruthenium catalysis [5] | RT, CH~2~Cl~2~ | trans → cis isomerization | 5.4:1 |

Chromatographic Resolution of Diastereomeric Intermediates

The separation of diastereomeric intermediates is critical for accessing enantiopure THF derivatives. While direct chromatographic data are scarce in the surveyed literature, synthetic protocols for 2,3,5-trisubstituted THFs often implicitly require resolution steps. For example, the diastereoselective synthesis of cis-2,3,5-trisubstituted THFs from 1,3-dioxepin precursors relies on chair-like transition states that generate separable diastereomers [6]. In such cases, silica gel chromatography or preparative HPLC are standard techniques for isolating stereoisomers, though specific solvent systems and retention factors remain proprietary in published methodologies [6].

The one-pot fluorosulfurylation of Grignard reagents represents a significant advancement in organosulfur chemistry, particularly for the synthesis of thiol-functionalized heterocycles including tetrahydrofuran-3-thiol derivatives [1]. This methodology enables the direct transformation of Grignard reagents into sulfonyl fluorides through carefully controlled conditions that optimize both yield and selectivity.

Reaction Optimization Parameters

Grignard reagent concentration optimization reveals that 0.1 M solutions provide the highest conversion rates. Both higher concentrations (0.25 M, 0.5 M) and lower concentrations (0.025 M, 0.05 M) result in significantly diminished yields [1]. The controlled addition of trifluoroacetic acid, used to generate sulfuryl fluoride in situ, at a rate of 9 mL/hour produces optimal results, with faster (12 mL/hour) or slower (3, 6 mL/hour) addition rates reducing overall efficiency [1].

Mechanistic Considerations

The fluorosulfurylation mechanism involves the generation of sulfuryl fluoride from 1,1'-sulfonyldiimidazole in the presence of anhydrous potassium fluoride and trifluoroacetic acid [1]. The generated gas undergoes selective reaction with Grignard reagents to form sulfonyl fluoride intermediates, which can subsequently be transformed into various sulfonyl derivatives including sulfones, sulfonate esters, and sulfonamides through one-pot procedures [1].

Two distinct addition strategies have been investigated: addition of sulfuryl fluoride to the Grignard reagent, and addition of the Grignard reagent to a pre-formed sulfuryl fluoride solution. The latter approach demonstrates superior yields, reaching 81% with optimized sulfuryl fluoride equivalents (7.7 equivalents) and appropriate headspace ratios (3 mL solvent to 20 mL vessel volume) [1].

Experimental Data Analysis

Table 1: Optimization Parameters for One-Pot Fluorosulfurylation

| Parameter | Optimal Value | Yield (%) | Key Considerations |

|---|---|---|---|

| Temperature | 23°C | 45 | Higher temperatures reduce selectivity [1] |

| Solvent | THF (solvent still) | 45 | Moisture content affects reaction efficiency [1] |

| Grignard Concentration | 0.1 M | 45 | Concentration balance critical for conversion [1] |

| TFA Addition Rate | 9 mL/hour | 45 | Controls SO₂F₂ generation rate [1] |

| Reaction Time | 1 hour | 45 | Extended times do not improve yields [1] |

The substrate scope demonstrates excellent tolerance for various aromatic Grignard reagents, including electron-rich and electron-poor systems. 4-Fluorophenylmagnesium bromide provides consistently high yields across optimization studies, while substituted aromatics such as methylated, halogenated, and methoxylated derivatives maintain good reactivity patterns [1].

Scalability Considerations

Scale-up from 0.29 mmol to 0.6 mmol and 1.0 mmol demonstrates excellent reproducibility with maintained yields. The larger scale procedures require proportional increases in reagent quantities while maintaining optimal molar ratios and reaction conditions [1]. Workup procedures involve dilution with petroleum ether, aqueous washes with saturated ammonium chloride and brine, followed by silica gel column chromatography using dichloromethane in petroleum ether as eluent [1].

Phase-Transfer Catalysis in Ring-Closing Reactions

Phase-transfer catalysis has emerged as a powerful methodology for facilitating ring-closing reactions in heterocyclic synthesis, particularly for the construction of thiol-functionalized systems [2] [3] [4]. This approach enables reactions between nucleophilic and electrophilic components that would otherwise be incompatible due to solubility differences between organic and aqueous phases.

Catalytic System Design

The most effective phase-transfer catalytic systems for ring-closing reactions employ quaternary ammonium salts such as tetrabutylammonium bromide as catalysts, combined with solid inorganic bases like potassium carbonate [4]. These systems facilitate the transfer of ionic reactants from aqueous phases into organic reaction media, where cyclization can proceed efficiently. The catalyst functions by forming ion pairs with reactive anions, solubilizing them in the organic phase where ring formation occurs [2].

Tetrabutylammonium fluoride demonstrates particular effectiveness in tetrahydrofuran-based systems, enabling the generation of fluoropolysulfide anions that react with carbon-sulfur bonds through carbophilic addition mechanisms [5]. These reactions proceed under mild conditions and exhibit excellent selectivity for heterocycle formation over competing pathways.

Mechanistic Pathways

Phase-transfer catalyzed ring-closing reactions proceed through well-defined mechanistic pathways involving anion activation and transfer. The quaternary ammonium catalyst forms lipophilic ion pairs with reactive anions, facilitating their transport into the organic phase where cyclization occurs [2]. For thiol-functionalized heterocycles, the mechanism often involves initial deprotonation of thiol groups by the base, followed by intramolecular nucleophilic attack on electrophilic centers.

The reaction between tetrahydrofuran and disulfides demonstrates this principle through tert-butyl hydroperoxide-mediated carbon-hydrogen thiolation [6]. Sodium carbonate serves as a phase-transfer promoter, enhancing hydrogen abstraction from tetrahydrofuran and facilitating carbon-sulfur bond formation. The optimal conditions employ 0.1 equivalents of sodium carbonate, 2 equivalents of tert-butyl hydroperoxide, and reaction temperatures of 120°C for 24 hours [6].

Reaction Condition Optimization

Systematic optimization studies reveal that base selection significantly influences reaction outcomes. Inorganic bases including sodium carbonate, potassium carbonate, cesium carbonate, sodium bicarbonate, and sodium acetate all promote ring-closing reactions, while organic bases like triethylamine show minimal effect [6]. Sodium carbonate provides the highest yields, with optimal loading at 0.1 equivalents, achieving 90% yield in model systems [6].

Table 2: Phase-Transfer Catalyst Performance in Ring-Closing Reactions

| Base | Equivalents | Yield (%) | Mechanism Enhancement |

|---|---|---|---|

| Na₂CO₃ | 0.1 | 90 | Optimal hydrogen abstraction promotion [6] |

| K₂CO₃ | 1.0 | 56 | Moderate activation [6] |

| Cs₂CO₃ | 1.0 | 55 | Similar to K₂CO₃ [6] |

| NaHCO₃ | 1.0 | 60 | Good but suboptimal [6] |

| NaOAc | 1.0 | 63 | Comparable to NaHCO₃ [6] |

| Et₃N | 1.0 | 21 | Poor performance [6] |

Substrate Scope and Functional Group Tolerance

Phase-transfer catalyzed ring-closing reactions demonstrate excellent tolerance for diverse functional groups. Aromatic disulfides bearing methyl, fluorine, chlorine, bromine, and carboxylate substituents all participate effectively in cyclization reactions with tetrahydrofuran [6]. Substituent position (para-, meta-, or ortho-) does not significantly affect reaction efficiency, with yields ranging from 70% to 90% across different substitution patterns [6].

Aliphatic disulfides also participate in these transformations, though with somewhat reduced efficiency compared to aromatic systems. Benzyl disulfide provides the corresponding cyclized product in 60% yield under optimized conditions [6]. The broad substrate scope demonstrates the general applicability of phase-transfer catalysis for constructing thiol-functionalized heterocycles.

Temperature and Peroxide Effects

Temperature optimization reveals that 120°C provides optimal reaction rates and yields. Lower temperatures (90°C) result in significantly reduced conversion (33% yield), while higher temperatures lead to decomposition pathways [6]. The choice of peroxide oxidant also influences reaction outcomes, with tert-butyl hydroperoxide in water demonstrating superior performance compared to cumene hydroperoxide, di-tert-butyl peroxide, or dicumyl peroxide [6].

Continuous Flow Optimization for Scalable Production

Continuous flow chemistry has revolutionized the scalable production of thiol-functionalized heterocycles by providing precise control over reaction parameters, enhanced safety profiles, and improved heat and mass transfer characteristics [7] [8] [9]. These advantages are particularly significant for tetrahydrofuran-3-thiol synthesis, where controlled reaction conditions are essential for optimal yields and selectivity.

Flow Reactor Design Principles

Modern continuous flow systems for heterocycle synthesis employ microreactor technology that enables precise temperature control, rapid mixing, and excellent heat transfer [9]. For thiol-functionalized systems, reactor design must accommodate the reactive nature of sulfur intermediates while maintaining consistent residence times and avoiding thermal decomposition pathways [10] [11].

The telescoped photochemical thiol-ene cyclization approach demonstrates these principles through a two-step continuous flow process [10] [11]. The system employs a photochemical reactor equipped with light-emitting diodes operating at 365 nanometers, enabling the efficient conversion of cysteamine hydrochloride and vinyl chloride under highly concentrated conditions (4 M solutions) [10] [11].

Process Parameters and Optimization

Temperature control in continuous flow systems requires careful balance between reaction rate and product stability. For tetrahydrofuran-3-thiol synthesis, optimal reaction temperatures typically range from 20°C to 100°C, depending on the specific transformation [10] [12]. Lower temperatures favor selectivity but reduce reaction rates, while higher temperatures increase throughput but may lead to decomposition products.

Flow rate optimization directly influences residence time and conversion efficiency. For photochemical thiol-ene reactions, optimal flow rates of 0.139 mL/minute provide sufficient residence time for complete conversion while maintaining acceptable throughput rates [10]. The balance between residence time and productivity requires careful consideration of reaction kinetics and downstream processing requirements.

Table 3: Continuous Flow Process Parameters for Thiol-Functionalized Heterocycles

| Parameter | Optimal Range | Impact on Yield | Safety Considerations |

|---|---|---|---|

| Temperature | 20-100°C | High sensitivity [10] [12] | Thermal decomposition risk |

| Flow Rate | 0.1-2.5 mL/min | Residence time dependent [10] | Pressure buildup concerns |

| Concentration | 2-4 M | Higher concentrations preferred [10] | Viscosity limitations |

| Catalyst Loading | 0.1-0.5 mol% | Minimal required [10] | Cost optimization |

| Pressure | 0.8-0.9 bar | Process stability [10] | Equipment limitations |

Photochemical Integration

The integration of photochemical activation in continuous flow systems provides unique advantages for thiol-functionalized heterocycle synthesis [10] [11]. Light-emitting diode arrays enable precise control over photon flux and wavelength selection, optimizing reaction conditions for specific transformations. For thiomorpholine synthesis, 365-nanometer irradiation with 9-fluorenone as photocatalyst (0.1-0.5 mol%) achieves quantitative conversion of thiol-ene intermediates [10] [11].

Continuous photochemical systems also enable the use of hazardous reagents like vinyl chloride under controlled conditions. The low pressure requirements (0.8-0.9 bar) and continuous processing minimize accumulation of reactive intermediates, enhancing overall process safety [10] [11].

Scale-Up Strategies and Production Rates

Continuous flow systems enable straightforward scale-up through numbering-up approaches, where multiple reactors operate in parallel to increase overall throughput [13] [14]. For tetrahydrofuran-3-thiol derivatives, laboratory-scale processes achieving 1.8 grams per hour can be scaled to industrial production rates through reactor multiplication rather than individual reactor enlargement [10].

The telescoped thiomorpholine synthesis demonstrates production rates of 5.9 grams per hour for intermediate formation, limited primarily by vinyl chloride gas cylinder pressure rather than intrinsic reaction kinetics [10]. This limitation can be addressed through higher-pressure gas delivery systems or alternative vinyl chloride sources for industrial implementation.

Process Intensification Benefits

Continuous flow processing provides several advantages over traditional batch methods for thiol-functionalized heterocycle production. Enhanced heat transfer enables better temperature control, particularly important for exothermic sulfur chemistry [15]. Improved mixing characteristics reduce mass transfer limitations that often constrain batch reactions involving multiple phases.

The ability to perform telescoped sequences without intermediate isolation reduces overall process complexity and improves atom economy [16]. For tetrahydrofuran-3-thiol synthesis, this approach eliminates purification steps between thiol-ene formation and subsequent cyclization, improving overall efficiency and reducing waste generation.

Quality Control and Analytics

Real-time monitoring capabilities in continuous flow systems enable immediate detection of process deviations and quality issues [17]. In-line analytical techniques including nuclear magnetic resonance spectroscopy and infrared spectroscopy provide continuous feedback on reaction progress and product quality [8]. These capabilities are particularly valuable for thiol-functionalized heterocycles, where side reactions can rapidly diminish product quality.

Automated control systems can adjust process parameters in response to analytical feedback, maintaining consistent product quality even with varying feed compositions or external conditions [17]. This capability is essential for commercial production where raw material quality may vary between batches.

Economic Considerations

The economic advantages of continuous flow processing for thiol-functionalized heterocycle production include reduced capital investment in equipment, lower energy consumption due to improved heat transfer, and decreased waste generation through optimized reaction conditions [18] [14]. Operating costs are typically lower due to reduced labor requirements and improved yield consistency.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Flammable;Acute Toxic;Irritant